molecular formula C9H9F3N2 B12994182 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1211525-01-7

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B12994182
CAS No.: 1211525-01-7
M. Wt: 202.18 g/mol
InChI Key: HHPPBMRYOABBPZ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a trifluoromethyl group in its structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the introduction of a trifluoromethyl group into a naphthyridine framework. One common method includes the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines .

Scientific Research Applications

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group.

    Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.

    Bicalutamide: Used in the treatment of prostate cancer.

Uniqueness: 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its naphthyridine core, which provides a distinct structural framework compared to other trifluoromethylated compounds. This uniqueness allows for specific interactions with biological targets, making it valuable in various research and industrial applications .

Biological Activity

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H10_{10}F3_{3}N
  • Molecular Weight : 237.65 g/mol
  • CAS Number : 220247-87-0

Anticancer Properties

Research indicates that naphthyridine derivatives often exhibit significant anticancer activity. For instance, compounds derived from naphthyridine have been shown to induce apoptosis in various cancer cell lines. A study focusing on canthinone-type alkaloids demonstrated that these compounds could reduce the production of pro-inflammatory mediators and induce cell cycle arrest in cancer cells at specific concentrations .

Table 1: Anticancer Activity of Naphthyridine Derivatives

Compound NameCell Line TestedIC50_{50} Value (μM)Mechanism of Action
Canthin-6-oneKasumi-1 (Leukemia)7Apoptosis activation
AaptamineHeLa (Cervical Cancer)10.47 - 15.03DNA intercalation and apoptosis
This compoundTBDTBDTBD

Neurological Effects

The naphthyridine framework has also been associated with neurological activity. Compounds in this class have shown promise in modulating neurotransmitter systems and could potentially be explored for treating neurodegenerative diseases .

Case Study: Neuroprotective Effects
A study on related naphthyridine derivatives indicated their ability to protect neuronal cells against oxidative stress-induced damage. This property is crucial for developing treatments for conditions like Alzheimer's disease.

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : Similar to other naphthyridine derivatives, it may activate pathways leading to programmed cell death.
  • Antioxidant Activity : Potentially reduces oxidative stress in cells.
  • Cell Cycle Regulation : May affect the progression of the cell cycle in cancer cells.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the cyclization of appropriate precursors. The presence of the trifluoromethyl group enhances its biological activity by increasing lipophilicity and modifying electronic properties .

Properties

CAS No.

1211525-01-7

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)6-4-8-7(14-5-6)2-1-3-13-8/h4-5,13H,1-3H2

InChI Key

HHPPBMRYOABBPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=N2)C(F)(F)F)NC1

Origin of Product

United States

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